Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate is a chemical compound with a molecular weight of 250.2 g/mol. It is known for its versatility and high purity, making it a valuable asset in various chemical endeavors . This compound is often used in research and industrial applications due to its unique properties.
Preparation Methods
The synthesis of Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate involves several steps. The synthetic route typically includes the reaction of tert-butyl carbamate with 4-azido-3,3-difluorobutyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the azido group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and material science. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function or activity .
Comparison with Similar Compounds
Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-(4-azidobutyl)carbamate: Lacks the difluoro substitution, which may affect its reactivity and stability.
Tert-butyl N-(4-azido-3-fluorobutyl)carbamate: Contains only one fluorine atom, potentially altering its chemical properties.
Tert-butyl N-(4-azido-3,3-dichlorobutyl)carbamate: Substitutes fluorine with chlorine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
IUPAC Name |
tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N4O2/c1-8(2,3)17-7(16)13-5-4-9(10,11)6-14-15-12/h4-6H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRCMAQHAJBTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CN=[N+]=[N-])(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.